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Compound of Interest

Compound Name: 2-Bromo-4'-methylpropiophenone

Cat. No.: B029744 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4'-methylpropiophenone, a key intermediate in the synthesis of various organic

compounds.[1] Intended for researchers, scientists, and professionals in drug development,

this document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside relevant experimental protocols.

Core Spectroscopic Data
The structural elucidation of 2-Bromo-4'-methylpropiophenone (C₁₀H₁₁BrO), CAS Number

1451-82-7, relies on a combination of spectroscopic techniques.[2][3] The following sections

summarize the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While extensive, publicly available, and fully assigned NMR data for 2-Bromo-4'-
methylpropiophenone is limited in the reviewed literature, predicted values based on

structure-correlation can provide insight.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals

corresponding to the aromatic protons, the methine proton alpha to the carbonyl and bromine,

the methyl group on the aromatic ring, and the terminal methyl group of the propiophenone

chain.
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¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each of the ten

carbon atoms in the molecule, including the characteristic downfield shift for the carbonyl

carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromo-4'-methylpropiophenone

¹H NMR ¹³C NMR

Assignment
Predicted Chemical

Shift (ppm)
Assignment

Predicted Chemical

Shift (ppm)

Ar-CH₃ ~2.4 C=O ~195

-CH(Br)-CH₃ ~1.9 (doublet)
Ar-C (quaternary,

attached to C=O)
~138

-CH(Br)- ~5.3 (quartet)
Ar-C (quaternary,

attached to CH₃)
~145

Aromatic-H ~7.2 - 7.8
Ar-C (quaternary,

attached to Br)
~122

Ar-CH ~128 - 135

-CH(Br)- ~40

Ar-CH₃ ~21

-CH(Br)-CH₃ ~16

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-4'-methylpropiophenone will be characterized by strong

absorptions corresponding to the carbonyl group and various vibrations of the aromatic ring

and alkyl portions of the molecule. A vapor phase IR spectrum is noted as being available from

John Wiley & Sons, Inc.[1]

Table 2: Characteristic IR Absorption Bands for 2-Bromo-4'-methylpropiophenone
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Functional Group Expected Absorption Range (cm⁻¹)

C=O (Aryl ketone) 1680 - 1700 (strong)

C-H (Aromatic) 3000 - 3100 (medium)

C-H (Aliphatic) 2850 - 3000 (medium)

C=C (Aromatic) 1400 - 1600 (medium, multiple bands)

C-Br 500 - 600 (medium to strong)

Mass Spectrometry (MS)
Mass spectrometry of 2-Bromo-4'-methylpropiophenone will show the molecular ion peak

and characteristic fragmentation patterns. The presence of bromine, with its two isotopes (⁷⁹Br

and ⁸¹Br) in nearly a 1:1 ratio, will result in isotopic patterns for bromine-containing fragments. A

GC-MS spectrum is available from John Wiley & Sons, Inc. (SWG-33-2378-0).[1] Cayman

Chemical also maintains a searchable GC-MS spectral database that may contain this

compound.[2]

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Bromo-4'-methylpropiophenone

m/z Predicted Fragment Notes

226/228 [M]⁺

Molecular ion peak, showing

the isotopic pattern for one

bromine atom.

147 [M - Br]⁺ Loss of a bromine radical.

119 [C₈H₇O]⁺
Acylium ion, a common

fragment for ketones.

91 [C₇H₇]⁺
Tropylium ion, indicative of a

toluene-like substructure.

Experimental Protocols
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Detailed experimental procedures for acquiring spectroscopic data are crucial for

reproducibility. The following are generalized protocols applicable to a compound like 2-
Bromo-4'-methylpropiophenone.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4'-methylpropiophenone in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H

NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is

typically employed to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, phasing, and baseline correction. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small amount of the solid 2-Bromo-4'-methylpropiophenone
sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the

clean ATR crystal should be recorded and automatically subtracted.

Data Processing: The resulting spectrum is displayed in terms of transmittance or

absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of 2-Bromo-4'-methylpropiophenone in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. The

compound is vaporized and separated on a capillary column (e.g., a non-polar column like

DB-5ms). A temperature program is used to elute the compound.

MS Detection: As the compound elutes from the GC column, it enters the mass

spectrometer, where it is ionized (typically by electron ionization at 70 eV). The resulting

fragments are separated by their mass-to-charge ratio and detected.

Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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Figure 1: General workflow for NMR spectroscopy.
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Figure 2: Workflow for ATR-IR spectroscopy.
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Figure 3: General workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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